Azanium;2-acetamido-3-(2-cyanoethylsulfanyl)propanoate
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Overview
Description
Azanium;2-acetamido-3-(2-cyanoethylsulfanyl)propanoate is a compound with a complex structure that includes an acetamido group, a cyanoethylsulfanyl group, and a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azanium;2-acetamido-3-(2-cyanoethylsulfanyl)propanoate typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:
Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, then leaving it to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate at 150°C.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Azanium;2-acetamido-3-(2-cyanoethylsulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.
Scientific Research Applications
Azanium;2-acetamido-3-(2-cyanoethylsulfanyl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Azanium;2-acetamido-3-(2-cyanoethylsulfanyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Azanium;2-acetamido-3-(2-cyanoethylsulfanyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H15N3O3S |
---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
azanium;2-acetamido-3-(2-cyanoethylsulfanyl)propanoate |
InChI |
InChI=1S/C8H12N2O3S.H3N/c1-6(11)10-7(8(12)13)5-14-4-2-3-9;/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13);1H3 |
InChI Key |
ARTXYBVDCHAPSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CSCCC#N)C(=O)[O-].[NH4+] |
Origin of Product |
United States |
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